molecular formula C20H23N5O2S B6029159 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B6029159
M. Wt: 397.5 g/mol
InChI Key: QRFLRPQDSGVPPX-CIAFOILYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and a hydrazide moiety

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-3-25(4-2)15-10-9-14(18(26)11-15)12-21-24-19(27)13-28-20-22-16-7-5-6-8-17(16)23-20/h5-12,26H,3-4,13H2,1-2H3,(H,22,23)(H,24,27)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFLRPQDSGVPPX-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The benzodiazole ring is then functionalized with a sulfanyl group using thiolation reactions.

    Condensation with Acetohydrazide: The functionalized benzodiazole is then reacted with acetohydrazide under acidic or basic conditions to form the hydrazide moiety.

    Formation of the Final Compound: The final step involves the condensation of the hydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE: Shares the benzodiazole and sulfanyl groups but lacks the hydrazide moiety.

    4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: Contains the diethylamino and hydroxy groups but lacks the benzodiazole and hydrazide moieties.

Uniqueness

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
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2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE

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